molecular formula C3H9N B3334251 Propan-1-(~15~N)amine CAS No. 53754-16-8

Propan-1-(~15~N)amine

Cat. No. B3334251
CAS RN: 53754-16-8
M. Wt: 60.1 g/mol
InChI Key: WGYKZJWCGVVSQN-AZXPZELESA-N
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Description

Propan-1-amine, also known as Propylamine, is an amine with the chemical formula CH3(CH2)2NH2 . It is a colorless volatile liquid . Propylamine is a weak base, with a base dissociation constant (Kb) of 4.7 × 10−4 . It is used in chemical analysis and to make other chemicals, used as a solvent in organic synthesis. And it is used as a finishing agent of drugs, paints, rubber, fiber, textile, and resin. Additionally, it can be used as a petroleum additive and preservative .


Synthesis Analysis

Propylamine can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .


Molecular Structure Analysis

The molecular formula of Propan-1-amine is CH3(CH2)2NH2 . The molar mass is 59.112 g/mol .


Physical And Chemical Properties Analysis

Propan-1-amine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .

Safety and Hazards

Propan-1-amine is flammable and can cause burns and eye damage . It is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment . Inhalation can cause respiratory irritation, coughing, and shortness of breath. Ingestion can lead to nausea, vomiting, and abdominal pain. Long-term or repeated exposure can cause skin dryness and cracking, as well as damage to organs such as the eyes and respiratory system .

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

properties

IUPAC Name

propan-1-(15N)amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYKZJWCGVVSQN-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[15NH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584068
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-1-(~15~N)amine

CAS RN

53754-16-8
Record name Propan-1-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53754-16-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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